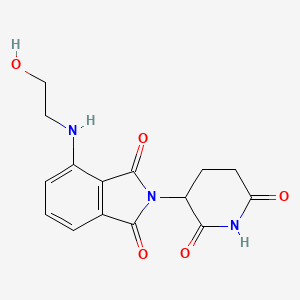![molecular formula C8H12ClF4N B13458212 7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13458212.png)
7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7,9,9-Tetrafluoro-3-azabicyclo[331]nonane hydrochloride is a fluorinated bicyclic amine compound It is known for its unique structure, which includes four fluorine atoms and a bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride typically involves the fluorination of a bicyclic amine precursor. One common method includes the use of fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of the reagents and the need for precise control over reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives.
科学的研究の応用
7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic outcomes.
類似化合物との比較
Similar Compounds
9-Azabicyclo[3.3.1]nonane: A non-fluorinated analog with similar bicyclic structure but different chemical properties.
7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane: The parent compound without the hydrochloride group.
Uniqueness
7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride is unique due to the presence of four fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields.
特性
分子式 |
C8H12ClF4N |
|---|---|
分子量 |
233.63 g/mol |
IUPAC名 |
7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C8H11F4N.ClH/c9-7(10)1-5-3-13-4-6(2-7)8(5,11)12;/h5-6,13H,1-4H2;1H |
InChIキー |
NROLNCZPZBNNDS-UHFFFAOYSA-N |
正規SMILES |
C1C2CNCC(C2(F)F)CC1(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![endo-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13458137.png)
![6-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13458139.png)
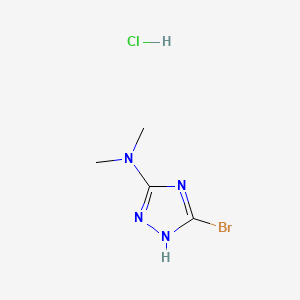
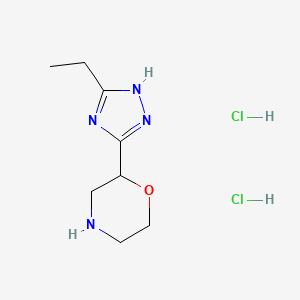
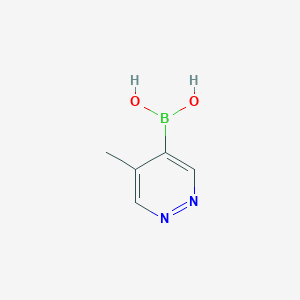

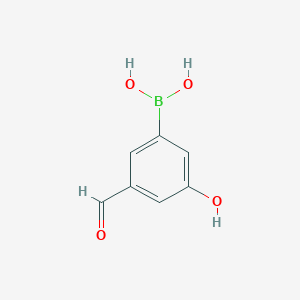
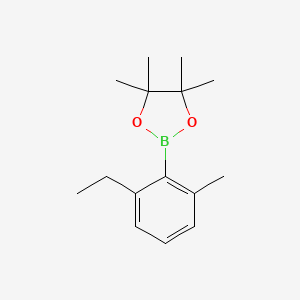
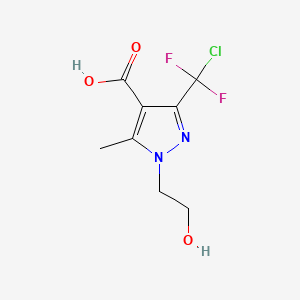
![Ethyl 8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate](/img/structure/B13458191.png)
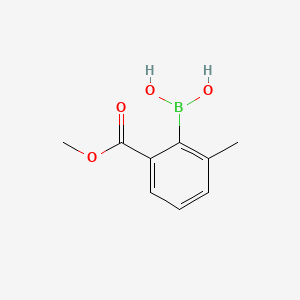
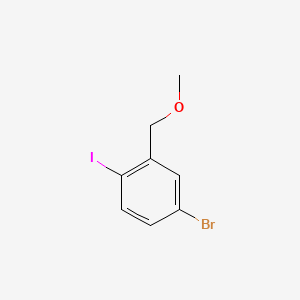
![methyl 4-[(N-methylacetamido)methyl]benzoate](/img/structure/B13458207.png)
